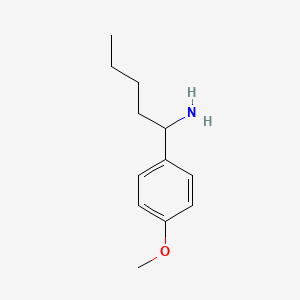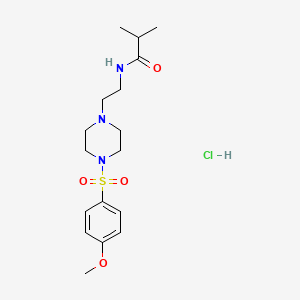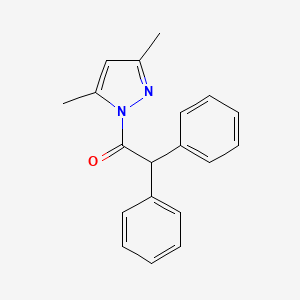![molecular formula C15H16N2O3S B2389767 N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE CAS No. 312924-47-3](/img/structure/B2389767.png)
N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a sulfonylamino group attached to a phenyl ring, further connected to an acetamide group. Its molecular formula is C15H16N2O3S, and it has a molecular weight of 304.37 g/mol .
Mechanism of Action
Target of Action
The primary target of N-(4-(2-methylphenylsulfonamido)phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism for antimicrobial and antitumor activities .
Mode of Action
N-(4-(2-methylphenylsulfonamido)phenyl)acetamide interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis. As a result, cell growth is hindered, leading to the compound’s antimicrobial and antitumor effects .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, disrupting DNA synthesis and cell growth . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells and microbes .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion patterns of these compounds can vary, affecting their bioavailability and therapeutic efficacy .
Result of Action
The molecular effect of N-(4-(2-methylphenylsulfonamido)phenyl)acetamide is the inhibition of DHFR, leading to disrupted DNA synthesis and cell growth . On a cellular level, this can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells . These effects underlie the compound’s potential antimicrobial and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(2-methylphenylsulfonamido)phenyl)acetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with DHFR . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic factors, and the presence of drug resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 4-aminophenylacetamide with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is extensively used in scientific research due to its unique properties. Some of its applications include:
Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.
Drug Discovery: The compound serves as a lead compound in the search for new drugs.
Pharmaceutical Studies: It is used in various pharmacological studies to understand its effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: Similar structure but with an amino group instead of a methyl group.
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-[4-(2-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research applications.
Properties
IUPAC Name |
N-[4-[(2-methylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-5-3-4-6-15(11)21(19,20)17-14-9-7-13(8-10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXBYSUNDQKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)
![(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2389688.png)



![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2389693.png)
![N-[2,2,2-trichloro-1-(cyclopentylamino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2389695.png)


![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2389698.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2389703.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)
